molecular formula C16H14ClF3N2O3S B2888840 4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide CAS No. 338406-95-4

4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide

Cat. No.: B2888840
CAS No.: 338406-95-4
M. Wt: 406.8
InChI Key: BWJHUMOZPDMVKO-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide is a structurally complex organic compound characterized by a central butanamide backbone. At the 4-position of this backbone, two distinct substituents are present: a benzenesulfonyl group and a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. The benzenesulfonyl group contributes sulfonyl functionality, while the pyridine ring is substituted with electron-withdrawing groups (chloro and trifluoromethyl), which may enhance electrophilic reactivity and influence solubility.

Properties

IUPAC Name

4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O3S/c17-12-8-10(16(18,19)20)9-22-15(12)13(6-7-14(21)23)26(24,25)11-4-2-1-3-5-11/h1-5,8-9,13H,6-7H2,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJHUMOZPDMVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CCC(=O)N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research sources.

Synthetic Routes

The synthesis of this compound generally involves several key steps:

  • Formation of Benzenesulfonyl Chloride : Benzene reacts with chlorosulfonic acid to produce benzenesulfonyl chloride.
  • Synthesis of Chlorinated Pyridine : The chlorinated pyridine derivative is synthesized through chlorination reactions.
  • Coupling Reaction : The final step involves coupling the benzenesulfonyl chloride with the chlorinated pyridine in the presence of a base to yield the desired compound.

Chemical Structure

The molecular formula for this compound is C18H19ClF3N3O3SC_{18}H_{19}ClF_3N_3O_3S, with a molecular weight of approximately 461.9 g/mol. The structure includes a benzenesulfonyl group and a trifluoromethyl-substituted pyridine, which are critical for its biological activity.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activities. For instance, studies have shown that trifluoromethyl groups enhance the antibacterial properties against strains like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . In vitro tests demonstrated that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 25.9 μM against these pathogens, indicating their potential as effective antimicrobial agents .

Anti-inflammatory Effects

Compounds in this class have also been evaluated for their anti-inflammatory properties. A study highlighted that specific substitutions on the phenyl ring can modulate the activity of transcription factors like NF-κB, which plays a crucial role in inflammatory responses . The presence of electron-withdrawing groups, such as chlorine and trifluoromethyl, was found to enhance anti-inflammatory activity.

The mechanism by which this compound exerts its biological effects likely involves interactions with various molecular targets:

  • Enzyme Inhibition : The benzenesulfonyl moiety can form strong interactions with active sites of enzymes, inhibiting their activity.
  • Receptor Modulation : The trifluoromethyl group may enhance binding affinity to specific receptors, affecting downstream signaling pathways.

Anticancer Activity

In a study evaluating the anticancer potential of similar compounds, it was found that trifluoromethylated derivatives exhibited activity against various cancer cell lines, including leukemia and lung carcinoma cells . The National Cancer Institute’s screening revealed promising results for certain analogs, suggesting that structural modifications can significantly influence anticancer efficacy.

Toxicological Assessments

Toxicological studies are essential for understanding the safety profile of new compounds. For instance, compounds similar to this compound were assessed for cytotoxicity across different cell lines. Results indicated varying degrees of cytotoxic effects depending on the chemical structure and substituents present .

Data Summary

Property Value
Molecular FormulaC18H19ClF3N3O3SC_{18}H_{19}ClF_3N_3O_3S
Molecular Weight461.9 g/mol
Antimicrobial Activity (MIC)25.9 μM against MRSA
Anti-inflammatory ActivityModulates NF-κB
Anticancer ActivityActive against leukemia & lung cancer cell lines

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences and similarities between the target compound and related sulfonamide/pyridine derivatives:

Compound Name Core Structure Key Substituents Functional Groups Synthetic Route
4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide (Target) Butanamide Benzenesulfonyl; 3-chloro-5-(trifluoromethyl)pyridin-2-yl Sulfonyl, Amide, Pyridine Not specified in evidence; likely involves sulfonylation of a pyridine-containing amine intermediate.
N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d) Pyridine-sulfonamide Benzyloxy, trimethyl (pyridine); 4-(trifluoromethyl)benzenesulfonyl Sulfonamide, Trifluoromethyl, Benzyloxy Reaction of pyridin-6-amine with 4-(trifluoromethyl)benzenesulfonyl chloride in pyridine .
4-(Benzylthio)-N-[(3,4-dichlorophenyl)carbamoyl]-3-pyridinesulfonamide (13) Pyridine-sulfonamide Benzylthio; 3,4-dichlorophenyl carbamoyl Sulfonamide, Carbamoyl, Benzylthio Condensation of 4-benzylthio-3-pyridinesulfonamide with 3,4-dichlorophenylisocyanate .

Physicochemical Properties

  • Solubility : The trifluoromethyl group in the target and 17d may improve lipid solubility compared to the dichlorophenyl carbamoyl group in 13, which is more polar.
  • Melting Points: Compound 13 exhibits a high melting point (205–208°C) due to its rigid carbamoyl and dichlorophenyl groups .

Spectral Data and Characterization

  • IR Spectroscopy : All compounds show characteristic SO₂ stretching vibrations (~1352–1155 cm⁻¹) . The target’s amide C=O stretch (~1732 cm⁻¹, if present) would differ from the carbamoyl C=O in 13.
  • NMR Spectroscopy : In 13, pyridine protons resonate at δ 8.58–8.89 ppm , while the target’s pyridine protons may shift upfield/downfield depending on chloro and trifluoromethyl substituents.

Q & A

What are the key synthetic challenges in preparing 4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide, and how can they be methodologically addressed?

Basic Research Focus :
Synthesis of this compound requires precise control over reaction conditions due to the trifluoromethyl and benzenesulfonyl groups, which are sterically bulky and electron-withdrawing. Key challenges include:

  • Regioselectivity : Ensuring proper substitution at the pyridine ring (3-chloro-5-trifluoromethyl orientation) .
  • Stability of intermediates : The sulfonyl group may hydrolyze under acidic/basic conditions. Use anhydrous solvents (e.g., DMF) and inert atmospheres (N₂/Ar) to stabilize intermediates .
  • Yield optimization : Catalytic methods (e.g., Pd-mediated cross-coupling) and microwave-assisted synthesis can improve efficiency .

Advanced Research Focus :
For isotopic labeling (e.g., ¹⁸F for PET imaging), direct fluorination is hindered by the trifluoromethyl group. Alternative strategies include:

  • Post-synthetic modification : Introduce radiolabels via late-stage nucleophilic substitution at the pyridinyl chloride site .

How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

Basic Research Focus :
Discrepancies in IC₅₀ values or receptor binding affinity may arise from:

  • Assay variability : Standardize protocols (e.g., buffer pH, temperature) to minimize artifacts. For example, enzymatic assays at pH 7.4 vs. 6.8 can alter ionization of the sulfonamide group .
  • Purity verification : Use HPLC-MS (≥95% purity) and ¹H/¹³C NMR to confirm structural integrity .

Advanced Research Focus :
To address target promiscuity:

  • Off-target profiling : Perform kinome-wide screening (e.g., using kinase inhibitor beads) to identify non-specific interactions .
  • Molecular dynamics simulations : Analyze binding pocket interactions to rationalize divergent activity in homologous receptors (e.g., GPCR subtypes) .

What experimental designs are optimal for studying the environmental fate of this compound in ecological risk assessments?

Basic Research Focus :
For abiotic degradation studies:

  • Hydrolysis/photolysis : Expose the compound to UV light (254 nm) and varying pH (3–9) to measure half-lives. The trifluoromethyl group resists hydrolysis, but the sulfonamide bond may cleave under acidic conditions .
  • Soil adsorption : Use batch equilibrium tests (OECD Guideline 106) with varying organic carbon content to estimate Kₒc values .

Advanced Research Focus :
For biotic transformation studies:

  • Microbial metabolism : Employ ¹⁴C-labeled compound in soil microcosms to track mineralization rates and metabolite formation (e.g., via LC-QTOF-MS) .
  • Trophic transfer modeling : Use data from algae (e.g., Chlorella vulgaris) and daphnia bioaccumulation assays to parameterize food web models .

How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

Basic Research Focus :
Core modifications for initial SAR:

  • Pyridine ring substitutions : Replace 3-chloro with bromo or nitro groups to assess steric/electronic effects on target binding .
  • Sulfonamide bioisosteres : Substitute benzenesulfonyl with thiophene-2-sulfonyl to evaluate solubility changes .

Advanced Research Focus :
For high-throughput SAR:

  • Fragment-based drug design : Screen truncated analogs (e.g., pyridinyl fragments) via X-ray crystallography to identify critical pharmacophore elements .
  • Free-energy perturbation (FEP) calculations : Predict binding affinity changes for virtual derivatives targeting enzymes like carbonic anhydrase .

What analytical techniques are most robust for characterizing degradation products of this compound under stressed conditions?

Basic Research Focus :
For forced degradation studies:

  • Oxidative stress : Treat with H₂O₂ (3% v/v) and monitor via LC-UV/HRMS. The pyridine ring may oxidize to N-oxide derivatives .
  • Thermal degradation : Use TGA-DSC to identify decomposition thresholds (>200°C) and GC-MS for volatile byproducts .

Advanced Research Focus :
For non-targeted analysis:

  • Ion mobility spectrometry (IMS) : Couple with LC-HRMS to resolve isomeric degradation products (e.g., sulfonic acid vs. sulfone derivatives) .
  • NMR-based metabolomics : Track stable isotope-labeled compound in biodegradation pathways using ¹⁹F NMR .

How can researchers validate the selectivity of this compound for a proposed biological target (e.g., kinase X) in complex cellular environments?

Basic Research Focus :
Initial validation steps:

  • Competitive binding assays : Use fluorescent probes (e.g., ATP-biotin for kinases) to quantify displacement efficiency .
  • CRISPR knockouts : Compare activity in wild-type vs. target-knockout cell lines to confirm on-target effects .

Advanced Research Focus :
For proteome-wide selectivity:

  • Thermal proteome profiling (TPP) : Measure protein melting shifts in cell lysates to identify off-targets .
  • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells via immunoblotting or NanoBRET .

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